molecular formula C9H14O B14375273 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene CAS No. 89502-54-5

1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene

Cat. No.: B14375273
CAS No.: 89502-54-5
M. Wt: 138.21 g/mol
InChI Key: WDHZSVSKPJUGJE-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is an organic compound characterized by its unique structure, which includes a but-2-en-1-yl group attached to a 3-methylbuta-1,3-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of 3,4-dihydroxybenzaldehyde with 3,3-dimethylalyl bromide and sodium hydride in a dimethylformamide solvent at room temperature . This reaction yields 3,4-bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde, which can be further reduced and etherified to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the but-2-en-1-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted but-2-en-1-yl derivatives.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is unique due to its combination of a but-2-en-1-yl group and a 3-methylbuta-1,3-diene backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

89502-54-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-but-2-enoxy-3-methylbuta-1,3-diene

InChI

InChI=1S/C9H14O/c1-4-5-7-10-8-6-9(2)3/h4-6,8H,2,7H2,1,3H3

InChI Key

WDHZSVSKPJUGJE-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC=CC(=C)C

Origin of Product

United States

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